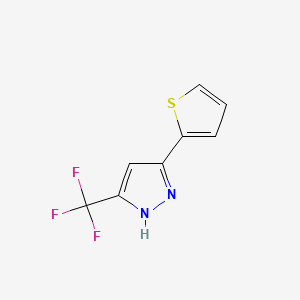

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQSZNBGFKBCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949749 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26974-16-3 | |

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole

Foreword: The Ascendancy of Trifluoromethyl-Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF₃) group into this heterocyclic system often imparts a range of desirable pharmacological properties. The high electronegativity and lipophilicity of the CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethyl-substituted pyrazoles are integral to the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory, analgesic, and anticancer therapies. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific, high-interest compound: 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a molecule with significant potential as a building block in drug discovery programs.

I. Strategic Approach to Synthesis: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For the synthesis of this compound, the logical precursors are 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine undergoes nucleophilic attack on the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring.[2]

A. Synthesis of the Key Intermediate: 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

The synthesis of the 1,3-dicarbonyl precursor is a critical first step. A common and effective method is the Claisen condensation of 2-acetylthiophene with ethyl trifluoroacetate.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.2 equivalents) and anhydrous diethyl ether.

-

Addition of Reactants: A solution of 2-acetylthiophene (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid (10%) until the mixture is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione.

B. Cyclocondensation to this compound

With the 1,3-dicarbonyl intermediate in hand, the final cyclization to the pyrazole is performed using hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: The reaction mixture is then heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.

-

Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

II. Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a detailed and unambiguous structural elucidation.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole and thiophene ring protons. The pyrazole CH proton will likely appear as a singlet. The thiophene protons will exhibit a characteristic coupling pattern (doublet of doublets, and two doublets). The NH proton of the pyrazole ring will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling. The chemical shifts of the pyrazole and thiophene ring carbons will be in the aromatic region.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching (a broad band around 3100-3300 cm⁻¹), C=N and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ range).

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular formula C₈H₅F₃N₂S. Common fragmentation patterns for pyrazoles may involve the loss of small molecules like HCN or N₂.[4][5]

B. Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals for pyrazole CH (singlet), thiophene protons (dd, d, d), and pyrazole NH (broad singlet). |

| ¹³C NMR | Aromatic carbons, a quartet for the C-CF₃ carbon, and the CF₃ carbon itself (a quartet). |

| ¹⁹F NMR | A singlet for the CF₃ group. |

| IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1400-1600 (C=N, C=C stretch), ~1100-1300 (C-F stretch). |

| MS (m/z) | Molecular ion peak corresponding to C₈H₅F₃N₂S. |

III. Mechanistic Insights

The Knorr pyrazole synthesis is a well-established reaction, and its mechanism provides a clear understanding of the bond-forming events.

Diagram of the Reaction Mechanism:

Caption: Mechanism of the Knorr synthesis for the target pyrazole.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound, typically the more electrophilic one, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

IV. Conclusion and Future Perspectives

This guide has detailed a robust and efficient synthetic route to this compound, a compound of significant interest in medicinal chemistry. The Knorr pyrazole synthesis provides a reliable method for its preparation, and the structure of the final product can be unequivocally confirmed through a suite of standard spectroscopic techniques. The availability of this and structurally related trifluoromethyl-substituted pyrazoles opens up new avenues for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. Further derivatization of the pyrazole core, particularly at the N-1 position, can lead to the generation of large libraries of compounds for high-throughput screening and the identification of new lead candidates in drug discovery.

V. References

-

Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (n.d.). PubMed. Retrieved from [Link]

-

Process for the preparation of pyrazole. (1984). Google Patents. Retrieved from

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

40-Supporting informationRNP-1107-701. (n.d.). Retrieved from [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved from [Link]

-

Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2022). ResearchGate. Retrieved from [Link]

-

Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (n.d.). UPB. Retrieved from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. Retrieved from [Link]

-

Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate. (2007). ResearchGate. Retrieved from [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved from [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Publications. Retrieved from [Link]

-

Fluorine-containing Heterocycles: Part II Synthesis and Reactions of New Thieno[2,3-b]Pyridine Derivatives Bearing Trifluoromethyl Group. (2003). ResearchGate. Retrieved from [Link]

-

5-PHENYL-3-TRIFLUOROMETHYL-1H-1-(2-THENOYL)-PYRAZOLE. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Phenyl-3-(trifluoromethyl)-2,4-dihydro-spiro(chro-men[4,3-c]pyrazole-4,1'-cyclopentane). (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (2021). PubMed. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). The Royal Society of Chemistry. Retrieved from [Link]

-

1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2010). ResearchGate. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2017). Slideshare. Retrieved from [Link]

-

13C NMR spectrum of compound (1). (n.d.). ResearchGate. Retrieved from [Link]

-

Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. (n.d.). SpectraBase. Retrieved from [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. Retrieved from [Link]

-

Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). (2020). Chemistry LibreTexts. Retrieved from [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. Retrieved from [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). PubMed. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. (n.d.). SciSpace. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Chemical properties of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Chemical Properties of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the development of novel drugs.[1] The strategic functionalization of the pyrazole ring with specific pharmacophoric groups can dramatically enhance biological activity. This guide focuses on this compound, a molecule that combines three critical motifs:

-

The Pyrazole Core: A five-membered diazole ring system known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[5][6]

-

The Thienyl (Thiophene) Moiety: This sulfur-containing aromatic heterocycle is a bioisostere of the phenyl ring and is found in various drugs, contributing to a range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[7][8]

This document provides a comprehensive technical overview of the chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique arrangement of the electron-withdrawing trifluoromethyl group at the 3-position and the electron-rich thiophene ring at the 5-position creates a molecule with distinct electronic and steric properties that govern its chemical behavior and biological interactions.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

While a dedicated spectrum for this specific molecule is not publicly available, its spectroscopic signature can be reliably predicted based on extensive data from analogous structures. [4][9][10][11][12][13] Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Comparative Data |

| ¹H NMR | Pyrazole N-H | δ 13.0 - 14.0 ppm (broad singlet) | The acidic proton of the pyrazole NH is typically highly deshielded and appears as a broad signal. [4][12] |

| Thienyl protons | δ 7.0 - 7.8 ppm (3H, multiplet) | Aromatic protons of the thiophene ring. [11] | |

| Pyrazole C4-H | δ 6.5 - 7.0 ppm (singlet) | The single proton on the pyrazole ring. [12][13] | |

| ¹³C NMR | Pyrazole C3 | δ ~145 ppm (quartet, J ≈ 37 Hz) | Carbon attached to CF₃ shows coupling. [14] |

| Pyrazole C5 | δ ~148 ppm | Carbon attached to the thienyl group. | |

| Pyrazole C4 | δ ~105 ppm | CH carbon of the pyrazole ring. | |

| CF₃ | δ ~120 ppm (quartet, J ≈ 270 Hz) | The trifluoromethyl carbon signal is a characteristic quartet with large coupling. [14] | |

| ¹⁹F NMR | -CF₃ | δ -60 to -65 ppm (singlet) | Typical range for a CF₃ group attached to a pyrazole ring. [14] |

| IR Spectroscopy | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Characteristic for the N-H bond in the pyrazole ring. [15][16] |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | C-H bonds of the thiophene and pyrazole rings. [17] | |

| C=N, C=C Stretch | 1500 - 1620 cm⁻¹ | Ring stretching vibrations of the pyrazole and thiophene moieties. [17] | |

| C-F Stretch | 1100 - 1300 cm⁻¹ (strong, multiple bands) | Strong, characteristic absorptions for the CF₃ group. [17] | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 234 | Expected molecular ion peak. |

| Key Fragments | m/z 165 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical. | |

| m/z 83 (Thienyl cation) | Cleavage of the thiophene ring. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its constituent functional groups.

-

N-H Acidity and N-Alkylation: The N-H proton of the pyrazole ring is acidic (pKa ~14-15) and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation reactions. This provides a key handle for further derivatization to modulate pharmacokinetic properties.

-

Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution (e.g., halogenation, nitration). However, the electron-withdrawing nature of the attached pyrazole ring may deactivate the thiophene moiety compared to unsubstituted thiophene. Substitution is most likely to occur at the 5'-position of the thiophene ring.

-

Influence of the CF₃ Group: The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyrazole ring. It increases the acidity of the N-H proton and deactivates the pyrazole ring towards electrophilic attack. This deactivation is a key factor in the molecule's enhanced metabolic stability, as it reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. [6]

Applications in Drug Development

The combination of the pyrazole, thiophene, and trifluoromethyl moieties creates a pharmacophore with significant potential in drug discovery. [18]

-

Kinase Inhibition: Pyrazole scaffolds are prevalent in many FDA-approved kinase inhibitors used in oncology. [1][2]The N-H group and adjacent nitrogen can act as a hydrogen bond donor-acceptor pair, crucial for binding to the hinge region of many protein kinases.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, famously exemplified by Celecoxib, a selective COX-2 inhibitor. [4]* Antimicrobial and Antiviral Activity: The presence of both thiophene and pyrazole rings has been associated with significant antimicrobial and antiviral properties. [7][19]The trifluoromethyl group can enhance cell membrane permeability, potentially increasing the efficacy of antimicrobial compounds. [1]

Caption: Key pharmacophoric features and their contributions to drug development.

Conclusion

This compound represents a highly promising molecular scaffold for modern drug discovery. Its chemical architecture provides a unique combination of metabolic stability, moderate lipophilicity, and versatile handles for synthetic modification. The predictable spectroscopic properties and robust synthetic pathways make it an accessible target for research and development. The insights provided in this guide underscore its potential for generating lead compounds in oncology, inflammation, and infectious diseases, making it a molecule of significant interest for further investigation.

References

-

F. A. G. Al-dujaili, A. H., & Shnein, H. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Takate, S. J., et al. (n.d.). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. [Link]

-

SFJ. (n.d.). The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. SFJ. [Link]

-

Takate, S. J., et al. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. [Link]

-

Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

ACS Publications. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

PubMed. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate. PubChem. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

-

SpectraBase. (n.d.). N-(3-pyridinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

MDPI. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. [Link]

-

Al-dujaili, F. A. G., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

ResearchGate. (n.d.). Figure S20. 1 H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl)... ResearchGate. [Link]

-

Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. [Link]

-

MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate. [Link]

-

El-Metwally, A. M., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

-

Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. academicstrive.com [academicstrive.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 13. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole. In the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and related heterocyclic compounds. Each section includes predicted data, detailed interpretations explaining the underlying chemical principles, and standardized experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal and materials chemistry. Its structure combines the electron-rich thiophene ring, a versatile pyrazole core, and a strongly electron-withdrawing trifluoromethyl group. This unique combination of moieties is expected to impart distinct electronic and physicochemical properties, making a thorough structural characterization essential for its potential applications.

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as NMR, IR, and MS provide orthogonal and complementary information about the molecular framework, functional groups, and elemental composition.

A Note on the Data: As of the publication of this guide, specific experimental spectroscopic data for this compound is not available in the public domain. Therefore, the data presented herein is predicted based on the analysis of structurally related compounds and established principles of spectroscopy. The primary aim of this guide is to provide a well-reasoned and scientifically grounded prediction of the expected spectral features to aid researchers in the identification and characterization of this molecule.

Molecular Structure and Overview

The structure of this compound features a central pyrazole ring substituted at the 3-position with a trifluoromethyl group and at the 5-position with a 2-thienyl group. The presence of two nitrogen atoms in the pyrazole ring allows for tautomerism, with the proton potentially residing on either nitrogen. For the purpose of this guide, the 1H-pyrazole tautomer is considered.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide key structural information.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the title compound.

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Justification |

| ¹H | ~13.5 - 14.5 | br s | N-H | The N-H proton of pyrazoles is typically broad and downfield due to hydrogen bonding and tautomerism. |

| ¹H | ~7.5 - 7.7 | d | H-5' (Thienyl) | The proton on the carbon adjacent to the sulfur in the thiophene ring. |

| ¹H | ~7.2 - 7.4 | d | H-3' (Thienyl) | The proton on the carbon adjacent to the point of attachment to the pyrazole ring. |

| ¹H | ~7.1 - 7.2 | dd | H-4' (Thienyl) | The proton on the carbon between the other two thiophene protons. |

| ¹H | ~6.8 - 7.0 | s | H-4 (Pyrazole) | The pyrazole ring proton, expected to be a singlet. |

| ¹³C | ~145 - 150 (q) | q | C-3 (Pyrazole) | The carbon bearing the CF₃ group, showing coupling to the fluorine atoms. |

| ¹³C | ~140 - 145 | s | C-5 (Pyrazole) | The carbon bearing the thienyl group. |

| ¹³C | ~128 - 130 | s | C-2' (Thienyl) | The carbon of the thiophene ring attached to the pyrazole. |

| ¹³C | ~127 - 129 | s | C-5' (Thienyl) | The carbon adjacent to the sulfur in the thiophene ring. |

| ¹³C | ~126 - 128 | s | C-3' (Thienyl) | The carbon adjacent to the point of attachment on the thiophene ring. |

| ¹³C | ~125 - 127 | s | C-4' (Thienyl) | The carbon between the other thiophene carbons. |

| ¹³C | ~118 - 122 (q) | q | CF₃ | The carbon of the trifluoromethyl group, with a large C-F coupling constant. |

| ¹³C | ~105 - 108 | s | C-4 (Pyrazole) | The CH carbon of the pyrazole ring. |

| ¹⁹F | ~ -60 to -65 | s | CF₃ | The chemical shift for a trifluoromethyl group on a pyrazole ring is typically in this range.[1] |

Interpretation and Causality

-

¹H NMR: The protons of the 2-thienyl group are expected to appear as a set of coupled multiplets (doublets and a doublet of doublets) in the aromatic region, characteristic of a 2-substituted thiophene.[2][3][4][5] The single proton on the pyrazole ring (H-4) is anticipated to be a singlet, shifted upfield relative to the thienyl protons due to the electronic environment of the pyrazole ring. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift, which may be solvent-dependent.

-

¹³C NMR: The spectrum will be characterized by the presence of two quaternary carbons in the pyrazole ring and the carbons of the thienyl and trifluoromethyl groups. The carbon attached to the trifluoromethyl group (C-3) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms (¹J_CF and ²J_CF). The chemical shifts of the thienyl carbons are predicted based on typical values for 2-substituted thiophenes.[6]

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of -60 to -65 ppm, which is characteristic of a CF₃ group attached to a pyrazole ring.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 250 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm, 32k data points, 64-128 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100 - 3300 | Medium, Broad | N-H stretch | Pyrazole N-H group |

| 3050 - 3150 | Medium | C-H stretch | Aromatic C-H (Thiophene and Pyrazole) |

| 1500 - 1600 | Medium-Strong | C=C/C=N stretch | Pyrazole and Thiophene ring stretching |

| 1100 - 1350 | Strong | C-F stretch | Trifluoromethyl group |

| 700 - 850 | Strong | C-H out-of-plane bend | 2-substituted thiophene |

Interpretation and Causality

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring. The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations from both the thiophene and pyrazole rings are expected to appear just above 3000 cm⁻¹.[7]

-

Ring Stretching: The C=C and C=N stretching vibrations of the aromatic rings will give rise to several bands in the 1500-1600 cm⁻¹ region.

-

C-F Stretches: The most intense bands in the spectrum are likely to be the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range.[1]

-

C-H Bending: A strong band in the 700-850 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a 2-substituted thiophene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr/solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Weight: 244.02 g/mol

-

Molecular Formula: C₈H₅F₃N₂S

-

Predicted Molecular Ion (M⁺˙): m/z 244

| Predicted m/z | Possible Fragment | Proposed Loss |

| 244 | [C₈H₅F₃N₂S]⁺˙ | Molecular Ion |

| 225 | [C₈H₅F₂N₂S]⁺ | [M - F]⁺ |

| 175 | [C₈H₅N₂S]⁺ | [M - CF₃]⁺ |

| 161 | [C₄H₂F₃N₂]⁺ | [M - C₄H₃S]⁺ |

| 111 | [C₄H₃S]⁺ | Thienyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Interpretation and Fragmentation Pathway

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 244. The fragmentation of the molecule is likely to proceed through several key pathways:

-

Loss of a Fluorine Atom: A minor peak might be observed at m/z 225, corresponding to the loss of a single fluorine atom.

-

Loss of the Trifluoromethyl Group: A significant fragment at m/z 175 is predicted, resulting from the cleavage of the C-CF₃ bond, which is a common fragmentation pathway for trifluoromethyl-containing compounds.

-

Cleavage of the Thienyl Group: Loss of the thienyl radical would lead to a fragment at m/z 161.

-

Formation of the Thienyl Cation: A peak at m/z 111, corresponding to the stable thienyl cation, is also anticipated.

-

Formation of the Trifluoromethyl Cation: A characteristic peak at m/z 69 for the [CF₃]⁺ cation is expected.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

High-Resolution MS (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will allow for the confirmation of the molecular formula.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a comprehensive characterization framework for this molecule. The key predicted features include characteristic signals for the 2-thienyl and trifluoromethyl-pyrazole moieties in NMR, strong C-F stretching bands in IR, and a fragmentation pattern dominated by the loss of the CF₃ and thienyl groups in mass spectrometry. This guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds.

References

-

S. T. G. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved January 3, 2026, from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved January 3, 2026, from [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2467. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473–478. [Link]

-

Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2932. [Link]

-

Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Bulletin of the Chemical Society of Japan, 57(5), 1444–1445. [Link]

-

O’Connor, P. D., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journalwjarr.com [journalwjarr.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its definitive IUPAC name and CAS number, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the compound's physicochemical properties and extensively discuss its established and potential biological activities, with a particular focus on its role as a potent anti-inflammatory agent and cyclooxygenase-2 (COX-2) inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the therapeutic promise of this pyrazole derivative.

Chemical Identity and Physicochemical Properties

The subject of this guide is the chemical entity formally identified as This compound . For clarity and precision in research and documentation, it is crucial to use its standardized identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 26974-16-3 | [1] |

| Molecular Formula | C8H5F3N2S | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

Physicochemical Properties (Predicted and from Related Compounds):

| Property | Predicted/Inferred Value | Rationale/Comparison |

| Appearance | White to pale yellow crystalline powder | Common for pyrazole derivatives[2] |

| Melting Point | Expected to be in the range of 100-200 °C | 5-Amino-3-(2-thienyl)pyrazole has a melting point of 102-106 °C. The trifluoromethyl group may alter this. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; low solubility in water. | The aromatic and heterocyclic nature suggests solubility in organic media. |

| pKa | Estimated to be around 9-10 for the pyrazole N-H | The electron-withdrawing trifluoromethyl group will influence the acidity of the N-H proton. |

Spectral Data (Predicted):

-

¹H NMR: Protons on the thiophene ring would appear in the aromatic region (δ 7-8 ppm). The pyrazole C-H proton would likely be a singlet around δ 6.5-7.5 ppm. The N-H proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Resonances for the carbons of the pyrazole and thiophene rings would be expected in the range of δ 100-150 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group would be observed.

Synthesis of this compound

The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of our target molecule, a trifluoromethyl-β-diketone is the key precursor.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, which can often be performed in a "one-pot" fashion.

Sources

The Trifluoromethyl-Substituted Pyrazole: A Technical Guide to its Discovery and Enduring Impact in Science

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold represents a pivotal advancement in medicinal and agricultural chemistry. This guide provides an in-depth exploration of the discovery and history of trifluoromethyl-substituted pyrazoles, from their synthetic origins rooted in classical heterocyclic chemistry to their contemporary prominence in blockbuster pharmaceuticals and essential agrochemicals. We will dissect the causal relationship between the unique electronic properties of the CF3 group and the enhanced biological efficacy of these compounds. This document will further detail key synthetic methodologies, complete with step-by-step protocols, and elucidate the mechanisms of action for landmark molecules such as Celecoxib and Fipronil. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital class of molecules.

The Genesis: Pyrazoles and the Strategic Introduction of Fluorine

The story of trifluoromethyl-substituted pyrazoles begins with the pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms. The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a β-diketone with a hydrazine derivative.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for accessing a vast array of pyrazole derivatives.[1][2]

For much of the 20th century, pyrazole chemistry evolved, yielding compounds with diverse applications. However, the true paradigm shift occurred with the strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group. The introduction of the CF3 group is a cornerstone of modern medicinal chemistry for several compelling reasons.[3] Its high electronegativity and the strength of the carbon-fluorine bond confer a unique combination of properties to a parent molecule.[4] These include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body.[4] This often leads to a longer drug half-life.[4]

-

Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution.[4]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity or basicity of nearby functional groups, thereby influencing how a molecule interacts with its biological target.[3]

-

Improved Binding Affinity: The unique steric and electronic nature of the CF3 group can lead to stronger and more specific interactions with protein binding pockets, resulting in increased potency.[4]

These advantageous properties spurred chemists to explore the synthesis of pyrazoles bearing this powerful functional group, setting the stage for major discoveries in both medicine and agriculture.

Foundational Synthesis: Adapting the Knorr Reaction for Trifluoromethylation

The classical Knorr pyrazole synthesis proved to be adaptable for the creation of trifluoromethyl-substituted pyrazoles. The key was the use of trifluoromethyl-containing 1,3-dicarbonyl compounds as starting materials. A general representation of this approach is the reaction of a trifluoromethyl-β-diketone with a hydrazine derivative.

The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the trifluoromethyl group on the pyrazole ring) is influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine.

Experimental Protocol: A Representative Knorr Synthesis of a Trifluoromethyl-Substituted Pyrazole

Objective: To synthesize a 1-aryl-3-trifluoromethyl-5-substituted pyrazole.

Materials:

-

4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione (a trifluoromethyl-β-diketone)

-

Arylhydrazine hydrochloride

-

Ethanol (or another suitable solvent like N,N-dimethylacetamide for potentially higher regioselectivity)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the arylhydrazine hydrochloride (1.0 equivalent) in ethanol.

-

Add the 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired trifluoromethyl-substituted pyrazole.

Landmark Applications: From Targeted Pain Relief to Advanced Pest Control

The true impact of trifluoromethyl-substituted pyrazoles is best illustrated by the development of highly successful commercial products. These compounds have provided solutions to significant challenges in both human health and food production.

Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy

The development of Celecoxib marked a significant milestone in the management of pain and inflammation.[5] It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6]

Mechanism of Action:

Prostaglandins are key mediators of inflammation and pain.[6] Their synthesis is dependent on the COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[5] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain relief but also the risk of gastrointestinal side effects.

Celecoxib, a diaryl-substituted pyrazole, was designed for selective inhibition of COX-2.[7] The trifluoromethyl group on the pyrazole ring, along with a sulfonamide side chain, allows it to bind effectively to a specific hydrophilic region near the active site of the COX-2 enzyme.[5][6] This selectivity spares the gastroprotective functions of COX-1.[5] By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain.[5][8]

Diagram: Simplified Mechanism of Action of Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Fipronil: A Broad-Spectrum Insecticide

In the realm of agrochemicals, Fipronil stands out as a highly effective broad-spectrum insecticide belonging to the phenylpyrazole class.[9] Its development was a response to growing insect resistance to older classes of insecticides.[10][11]

Mechanism of Action:

Fipronil's mode of action is centered on the insect's central nervous system.[12] It is a potent blocker of GABA (gamma-aminobutyric acid)-gated chloride channels and glutamate-gated chloride (GluCl) channels.[9] In a healthy insect nervous system, GABA binds to its receptor, opening chloride channels and leading to neuronal inhibition. Fipronil binds to these channels, blocking the passage of chloride ions.[10] This disruption of the normal inhibitory signals leads to excessive neuronal stimulation, hyperexcitation, paralysis, and ultimately, the death of the insect.[12][13]

The selectivity of Fipronil for insects over mammals is attributed to its higher binding affinity for insect GABA receptors.[12] Mammals also lack the glutamate-gated chloride channels that Fipronil targets in insects.[9]

Diagram: Fipronil's Disruption of the Insect Nervous System

Caption: Fipronil blocks GABA-gated chloride channels in insects.

Modern Synthetic Advances and Future Outlook

While the Knorr synthesis remains a valuable tool, research into the synthesis of trifluoromethyl-substituted pyrazoles is an active and evolving field. Modern methods focus on improving regioselectivity, expanding the scope of accessible derivatives, and developing more efficient and environmentally friendly protocols. Recent advances include:

-

Transition-metal catalyzed reactions: Silver-catalyzed and other transition-metal-mediated reactions have been developed to afford trifluoromethylated pyrazoles with high yields and selectivity.

-

One-pot multicomponent processes: These methods allow for the synthesis of complex pyrazole derivatives from simple starting materials in a single reaction vessel, improving efficiency and reducing waste.

-

Novel trifluoromethylating reagents: The development of new and safer reagents for introducing the CF3 group has broadened the possibilities for pyrazole synthesis.

The unique properties conferred by the trifluoromethyl group ensure that trifluoromethyl-substituted pyrazoles will continue to be a fertile ground for discovery. Future research will likely focus on their application in new therapeutic areas, such as oncology and neurodegenerative diseases, as well as the development of next-generation agrochemicals with improved safety and efficacy profiles. The legacy that began with Knorr's foundational synthesis continues to expand, driven by the remarkable utility of this fluorinated heterocyclic scaffold.

References

- Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. (URL: )

-

Fipronil - Wikipedia. (URL: [Link])

-

Fipronil Technical Fact Sheet - National Pesticide Information Center. (URL: [Link])

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (URL: [Link])

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

-

Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Fipronil: What You Need To Know - Veterinary Prescriber. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (URL: [Link])

-

Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])

-

Phenylpyrazole insecticides - Wikipedia. (URL: [Link])

-

Knorr Pyrazole Synthesis - Chem Help ASAP. (URL: [Link])

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])

-

Worldwide Development of Fipronil Insecticide - The National Cotton Council. (URL: [Link])

-

Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity - U.OSU - The Ohio State University. (URL: [Link])

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpyrazole insecticides [a.osmarks.net]

- 10. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 11. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Worldwide Development of Fipronil Insecticide [cotton.org]

The Emerging Therapeutic Potential of Thienyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Convergence of Thiophene and Pyrazole Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," consistently appearing in a multitude of clinically successful drugs due to its versatile binding capabilities and favorable pharmacokinetic properties.[1][2][3][4][5] The strategic incorporation of a thienyl moiety onto this pyrazole core is not a matter of random molecular decoration. The thiophene ring, a bioisostere of the phenyl ring, introduces unique electronic and steric properties that can significantly modulate the biological activity of the parent molecule.[6] Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions, often leading to enhanced target affinity and selectivity. This guide delves into the burgeoning field of thienyl-substituted pyrazoles, offering a comprehensive overview of their diverse biological activities and providing practical insights for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Thienyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][7][8][9][10]

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

A primary mode of action for many thienyl-pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[8][11][12][13][14] For instance, certain compounds have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)-2, both of which are pivotal in tumor progression and angiogenesis.[11][14]

Another significant mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that some thienyl-pyrazoles can trigger the apoptotic cascade through the activation of caspases, such as caspase-3, a key executioner enzyme in this process.[7] Furthermore, some derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and subsequent cell death.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[7]

Objective: To determine the concentration-dependent cytotoxic effect of a thienyl-pyrazole derivative on a specific cancer cell line (e.g., A549 human lung carcinoma or C6 rat glioma).[7]

Materials:

-

Thienyl-pyrazole compound of interest

-

Cancer cell line (e.g., A549, C6)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the thienyl-pyrazole compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing the Anticancer Workflow

Caption: A streamlined workflow for the discovery and initial evaluation of novel anticancer thienyl-pyrazole derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thienyl-substituted pyrazoles have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[1][6][15][16][17][18][19][20]

Mechanism of Action: Targeting Essential Bacterial Processes

Several thienyl-pyrazole derivatives have been shown to exert their antimicrobial effects by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of microorganisms.[15] Inhibition of DHFR disrupts the production of essential precursors for DNA and RNA synthesis, ultimately leading to microbial cell death. Other proposed mechanisms include the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[21]

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the pyrazole and thienyl rings play a significant role in determining the antimicrobial potency and spectrum.[6][22] For instance, the presence of electron-withdrawing groups on the phenyl ring attached to the pyrazole core has been shown to enhance antibacterial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Objective: To determine the lowest concentration of a thienyl-pyrazole compound that inhibits the visible growth of a particular bacterial or fungal strain.

Materials:

-

Thienyl-pyrazole compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the thienyl-pyrazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary: Antimicrobial Activity of Representative Thienyl-Pyrazoles

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| TPT-1 | Staphylococcus aureus | 62.5 - >500 | [15] |

| TPT-2 | Escherichia coli | 62.5 - 125 | [15] |

| TPT-3 | Pseudomonas aeruginosa | 15.625 - 31.25 | [6] |

| TPT-4 | Candida albicans | 200 | [22] |

Note: This table is a representative summary. MIC values can vary depending on the specific derivative and the microbial strain tested.

Anti-inflammatory and Antioxidant Activities: Quelling the Flames of Disease

Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases, including arthritis, neurodegenerative disorders, and cardiovascular diseases.[23] Thienyl-substituted pyrazoles have demonstrated promising anti-inflammatory and antioxidant properties.[24][25][26][27]

Mechanism of Action: Modulating Inflammatory Pathways and Scavenging Free Radicals

The anti-inflammatory effects of some thienyl-pyrazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[4][23] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The antioxidant activity of these compounds is often linked to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and hydroxyl radicals.[24][25][26] The thienyl and pyrazole moieties, along with specific substituents, can donate electrons or hydrogen atoms to neutralize these reactive oxygen species, thereby mitigating oxidative damage.

Visualizing the Antioxidant Mechanism

Caption: The free radical scavenging mechanism of thienyl-pyrazole derivatives.

Future Directions and Concluding Remarks

The field of thienyl-substituted pyrazoles is ripe with opportunities for further exploration. Future research should focus on:

-

Optimizing Lead Compounds: Leveraging SAR data to design and synthesize more potent and selective derivatives.

-

Elucidating Novel Mechanisms: Investigating new molecular targets and signaling pathways to broaden the therapeutic applications of these compounds.

-

In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

References

-

Gürsoy-Kol, Ö., & Ayaz-Gök, E. (2017). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1144-1151. [Link]

-

Shaaban, M. R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1063. [Link]

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. [Link]

-

Abdel-Wahab, B. F., et al. (2022). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. Pharmaceuticals, 15(3), 329. [Link]

-

Al-Warhi, T., et al. (2023). Anticancer activity of some known pyrazolopyridine derivatives. Molecules, 28(14), 5489. [Link]

-

Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 14(4), 327-353. [Link]

-

Mihai, C. T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13358. [Link]

-

Wang, L., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(11), 1891. [Link]

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. [Link]

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(7), e07592. [Link]

-

Al-Abdullah, N. H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6791. [Link]

-

Kumar, K. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 28-40. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(10), 3843-3852. [Link]

-

Hassan, A. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

-

Kumar, D., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(7), 1635. [Link]

-

Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

El-Shehry, M. F., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(18), 3274. [Link]

-

Mihai, C. T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13358. [Link]

-

Sharma, S., & Singh, P. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research, 18(4), 1-10. [Link]

-

El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-963. [Link]

-

Manna, F., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5530-5538. [Link]

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. [Link]

-

GOKSOY, E., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 639. [Link]

-

Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3396. [Link]

-

Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 343-349. [Link]

-

Ali, A. A., et al. (2023). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Molecular Structure, 1279, 135002. [Link]

-

Kumar, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9668-9686. [Link]

-

Mohareb, R. M., et al. (2018). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Bulletin of the Chemical Society of Ethiopia, 32(2), 285-300. [Link]

-

Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Kumar, K. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 28-40. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]